1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide 1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421478-46-7
VCID: VC7502177
InChI: InChI=1S/C13H13F3N2O2/c1-8(19)18-6-9(7-18)12(20)17-11-4-2-3-10(5-11)13(14,15)16/h2-5,9H,6-7H2,1H3,(H,17,20)
SMILES: CC(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C13H13F3N2O2
Molecular Weight: 286.254

1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide

CAS No.: 1421478-46-7

Cat. No.: VC7502177

Molecular Formula: C13H13F3N2O2

Molecular Weight: 286.254

* For research use only. Not for human or veterinary use.

1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide - 1421478-46-7

Specification

CAS No. 1421478-46-7
Molecular Formula C13H13F3N2O2
Molecular Weight 286.254
IUPAC Name 1-acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Standard InChI InChI=1S/C13H13F3N2O2/c1-8(19)18-6-9(7-18)12(20)17-11-4-2-3-10(5-11)13(14,15)16/h2-5,9H,6-7H2,1H3,(H,17,20)
Standard InChI Key XOXIYKXOJOKZGV-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Introduction

1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an azetidine ring, a trifluoromethyl group, and an acetyl moiety, which contribute to its chemical and biological properties.

Synthesis Methods

The synthesis of 1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with azetidine-3-carboxamide. This reaction is generally conducted in the presence of a base, such as triethylamine, under controlled conditions to optimize yield and purity. Advanced techniques, including continuous flow reactors, may be employed for industrial production to enhance efficiency.

Biological Activities and Applications

1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide is being explored for various therapeutic applications, including drug development and enzyme inhibition studies. The mechanism of action involves interactions with biological targets such as enzymes and receptors, modulating their activity. The presence of the azetidine ring may enhance specificity and efficacy in modulating biological pathways.

Research Findings

Research into the interaction studies of this compound focuses on its binding affinity with enzymes and receptors. The inherent strain within the azetidine structure increases its reactivity, allowing it to engage in various biochemical pathways. Studies indicate that it may act as an enzyme inhibitor or modulator by binding to active sites on target proteins, thereby influencing metabolic pathways relevant to disease processes.

Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaKey Features
1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide1421478-46-7C13H13F3N2O2Azetidine ring, trifluoromethyl group, acetyl moiety
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide1507711-13-8Not specifiedAzetidine ring, trifluoromethyl group, carboxamide moiety
3-(Trifluoromethyl)azetidineNot specifiedC4H6F3NTrifluoromethyl group, azetidine ring

Future Directions

Further research is needed to fully explore the therapeutic potential of 1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide. This includes detailed studies on its pharmacokinetics, pharmacodynamics, and potential side effects. The compound's unique structural features make it a promising candidate for drug development, particularly in areas where enzyme inhibition is crucial.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator